N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTA is a tetrazole derivative that exhibits promising biological activities, making it a suitable candidate for drug development.
Wirkmechanismus
The mechanism of action of FTA is not fully understood, but it is believed to act through multiple pathways. FTA has been shown to inhibit various enzymes involved in cancer cell proliferation and migration, including matrix metalloproteinases and cyclooxygenase-2. FTA has also been shown to activate various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
FTA exhibits various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. FTA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers. In neurological disorders, FTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FTA in lab experiments include its potent biological activities and its potential as a therapeutic agent for various diseases. However, the limitations of using FTA in lab experiments include its complex synthesis process and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of FTA. One potential direction is the optimization of its synthesis process to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will aid in its development as a safe and effective drug candidate.
Synthesemethoden
FTA can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with sodium azide. The final step involves the reaction of the resulting tetrazole intermediate with 2-fluorobenzoyl chloride, resulting in the formation of FTA.
Wissenschaftliche Forschungsanwendungen
FTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FTA has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. FTA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, FTA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FTA has also been shown to reduce the expression of various inflammatory markers, making it a promising candidate for the treatment of inflammatory diseases.
In neurological disorder research, FTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FTA has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNAJCVDRBVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.